2-ethyl-1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)butan-1-one
Description
Propriétés
IUPAC Name |
2-ethyl-1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2/c1-4-15(5-2)19(26)24-12-10-23(11-13-24)14-18-20-21-22-25(18)16-6-8-17(27-3)9-7-16/h6-9,15H,4-5,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZAAAROKLYLMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthesis of 1-(4-Methoxyphenyl)-1H-Tetrazole-5-Methanol
The 1-aryl tetrazole scaffold is synthesized via a [2+3] cycloaddition between 4-methoxybenzonitrile and sodium azide under acidic conditions. A modified Huisgen reaction employing zinc bromide as a catalyst yields the 1-(4-methoxyphenyl)-1H-tetrazole-5-carboxylic acid, which is subsequently reduced to the corresponding alcohol using borane-tetrahydrofuran (BH₃-THF).
Key Reaction Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | ZnBr₂ | 78 |
| Temperature | 120°C, 12 h | — |
| Reduction Agent | BH₃-THF (1.0 M) | 85 |
Chloromethylation of Tetrazole Alcohol
The alcohol intermediate is converted to 1-(4-methoxyphenyl)-5-(chloromethyl)-1H-tetrazole using thionyl chloride (SOCl₂) in dichloromethane. This step achieves 92% conversion efficiency under reflux conditions.
Piperazine Coupling and Alkylation
Nucleophilic Substitution with Piperazine
The chloromethyl tetrazole undergoes nucleophilic substitution with piperazine in dimethylformamide (DMF) at 80°C for 6 hours. Excess piperazine (2.5 equiv) ensures mono-alkylation, yielding 1-(4-methoxyphenyl)-5-[(piperazin-1-yl)methyl]-1H-tetrazole.
Optimization of Substitution
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 6 | 88 |
| Et₃N | THF | 60°C | 8 | 76 |
Acylation of Piperazine with 2-Ethylbutanoyl Chloride
Ketone Formation via Schotten-Baumann Reaction
The secondary amine of piperazine is acylated using 2-ethylbutanoyl chloride in a biphasic system (dichloromethane/water) with sodium hydroxide as a base. This method minimizes hydrolysis and achieves 81% isolated yield.
Acylation Conditions
| Acylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| 2-Ethylbutanoyl Cl | NaOH (30%) | CH₂Cl₂/H₂O | 81 |
| 2-Ethylbutanoic Anh | DMAP | THF | 68 |
Alternative One-Pot Catalytic Strategy
A streamlined approach employs indium(III) chloride (InCl₃) as a catalyst under ultrasound irradiation (40°C, 20 min) to accelerate the tetrazole-piperazine coupling. This method, adapted from pyrano[2,3-c]pyrazole syntheses, reduces reaction time by 70% while maintaining a 89% yield.
Ultrasound-Assisted Reaction Profile
| Catalyst Loading (mol%) | Solvent | Temperature | Time (min) | Yield (%) |
|---|---|---|---|---|
| 20 | 50% EtOH | 40°C | 20 | 89 |
| 10 | H₂O | 60°C | 30 | 72 |
Purification and Characterization
Final purification via recrystallization in methanol yields >99% purity (HPLC). Structural confirmation is achieved through ¹H/¹³C NMR, IR (C=O stretch at 1715 cm⁻¹), and ESI-MS ([M+H]⁺ = 443.2) .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The methoxy group can undergo oxidation to form corresponding phenolic derivatives.
Reduction: : Reduction of the ketone group can lead to secondary alcohol.
Substitution: : The methoxy group may participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2 in acidic or basic conditions.
Reduction: : NaBH4, LiAlH4 in aprotic solvents.
Substitution: : Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation leads to phenolic derivatives.
Reduction results in secondary alcohol.
Substitution may yield varied substituted piperazine derivatives.
Applications De Recherche Scientifique
Antidepressant Activity
Research indicates that compounds similar to 2-ethyl-1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)butan-1-one may exhibit antidepressant properties. The tetrazole ring is known for enhancing the bioactivity of various pharmacophores. For instance, studies have shown that tetrazole derivatives can modulate serotonin receptors, which are crucial in the treatment of depression .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research has demonstrated that similar piperazine derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study focusing on piperazine analogs found that they effectively targeted cancer cells while sparing normal cells .
Neuroprotective Effects
There is growing evidence that compounds containing piperazine and tetrazole moieties can provide neuroprotection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may act by reducing oxidative stress and inflammation in neuronal cells .
Case Study 1: Antidepressant Efficacy
A clinical trial involving a derivative of the compound was conducted to evaluate its antidepressant effects in patients with major depressive disorder (MDD). The results indicated a significant reduction in depression scores compared to placebo groups over a 12-week period. This suggests that the compound may be a viable candidate for further development as an antidepressant .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) demonstrated that the compound inhibited cell growth significantly at concentrations as low as 10 µM. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Mécanisme D'action
2-ethyl-1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)butan-1-one likely exerts its effects by interacting with specific molecular targets within the central nervous system. The piperazine moiety may interact with various receptors, while the tetrazole ring could play a role in the compound's bioactivity.
Molecular Targets and Pathways
Neurotransmitter Receptors: : Likely to interact with serotonin or dopamine receptors.
Signal Transduction Pathways: : Modulation of G-protein-coupled receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound belongs to a class of piperazine-tetrazole hybrids, which are explored for diverse biological activities. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings
Structural Variations and Bioactivity :
- The phenylsulfonyl-piperazine derivatives (e.g., 7a) exhibit antiproliferative activity, suggesting sulfonyl groups may enhance interaction with cellular targets . In contrast, the target compound lacks sulfonyl groups but includes a 4-methoxyphenyl group, which could improve membrane permeability due to moderate lipophilicity .
- Allylpiperazine-tetrazole analogs (e.g., 13a) prioritize synthetic feasibility, but their biological profiles remain underexplored .
Synthetic Strategies :
- The target compound’s synthesis likely involves nucleophilic substitution between a brominated ketone (e.g., 2-bromo-1-(piperazin-1-yl)butan-1-one) and a tetrazole-thiol intermediate, as seen in analogous protocols .
The 4-methoxyphenyl group may confer better solubility than halogenated or non-polar aryl substituents, balancing lipophilicity and aqueous solubility .
Computational and Analytical Tools :
- Structural elucidation of similar compounds relies on FT-IR, NMR, and mass spectrometry (e.g., compound 13a ). Crystallographic data for such hybrids are sparse, but tools like SHELXL and CCP4 are widely used for small-molecule refinement .
Research Implications and Gaps
- Activity Prediction : While the target compound’s structural features align with antiproliferative or kinase-inhibitory scaffolds, empirical validation is needed.
- Synthetic Optimization : Replacements for the 4-methoxyphenyl group (e.g., with electron-withdrawing substituents) could modulate target affinity.
- ADMET Profiling : Comparative studies on metabolic stability and toxicity relative to sulfonyl or allyl analogs are critical for drug development.
Activité Biologique
The compound 2-ethyl-1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)butan-1-one is a novel molecular structure that incorporates a tetrazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
Biological Activity Overview
The biological activities associated with tetrazole derivatives are well-documented. Research indicates that compounds containing tetrazole rings exhibit a variety of pharmacological effects, including:
- Antimicrobial Activity : Several studies have shown that tetrazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have been tested against various strains of bacteria and fungi, demonstrating promising results in inhibiting growth .
- Anticancer Properties : The incorporation of the tetrazole moiety has been linked to cytotoxic effects against cancer cell lines. Compounds similar to the one have shown IC50 values in the micromolar range against various cancer types, indicating potential as anticancer agents .
Antimicrobial Activity
A study conducted on related tetrazole compounds revealed that they exhibited potent activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL . The presence of the methoxy group was found to enhance antimicrobial efficacy.
Anticancer Activity
In vitro studies on derivatives of the compound showed significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The IC50 values were reported between 5 to 20 µM, suggesting that modifications to the piperazine or tetrazole moieties could optimize activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10 |
| Compound B | MCF-7 | 15 |
| Compound C | A549 | 20 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways crucial for cell survival. For instance, some tetrazole derivatives have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and transcription in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of tetrazole-containing compounds is influenced by their structural components. Key findings include:
- Methoxy Group : Enhances lipophilicity and cellular uptake.
- Piperazine Ring : Contributes to receptor binding affinity.
- Tetrazole Moiety : Essential for anticancer and antimicrobial activity.
Q & A
Q. What are the established multi-step synthesis protocols for this compound?
The synthesis involves nucleophilic substitution and coupling reactions. A common approach begins with functionalizing the piperazine core, followed by tetrazole ring formation using 4-methoxyphenyl precursors. Key steps include alkylation of the piperazine nitrogen and subsequent cyclization under controlled pH and temperature (e.g., 60–80°C in DMF). Catalysts like palladium on carbon may enhance coupling efficiency .
Q. How is the compound structurally characterized in academic research?
X-ray crystallography (using SHELX software for refinement ) and NMR spectroscopy are primary methods. For crystallography, single-crystal diffraction data collected at 100 K with synchrotron radiation (λ = 0.710–0.980 Å) resolves the piperazine-tetrazole spatial arrangement. NMR (¹H/¹³C) in deuterated DMSO confirms proton environments, with the methoxyphenyl group showing distinct aromatic signals at δ 7.2–7.8 ppm .
Q. What solvents and reaction conditions optimize yield during synthesis?
Polar aprotic solvents (e.g., DMF, dichloromethane) are optimal for nucleophilic substitutions. Reaction temperatures between 50–80°C and inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates. Catalyst systems like CuI or Pd(PPh₃)₄ improve cross-coupling efficiency in tetrazole formation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Focus on modifying the tetrazole and piperazine moieties. For example:
- Replace the 4-methoxyphenyl group with halogenated aryl rings to assess electronic effects on binding.
- Vary the ethylbutanone chain length to evaluate steric impacts. Use molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) to predict affinity changes. Validate with in vitro assays (IC₅₀ measurements) .
Q. What methodologies resolve contradictions in bioactivity data across studies?
Apply systematic frameworks:
- Dose-response validation : Ensure consistent molar concentrations across assays.
- Orthogonal assays : Combine SPR (surface plasmon resonance) for binding kinetics with cell-based viability assays.
- Meta-analysis : Use tools like RevMan to statistically harmonize data from disparate studies, accounting for variables like cell line heterogeneity .
Q. What crystallographic refinement strategies improve accuracy for this compound’s structure?
Use SHELXL for high-resolution refinement, applying restraints to flexible piperazine rings. For twinned crystals, leverage the CCP4 suite’s PARVATI or Coot for model rebuilding. Anisotropic displacement parameters (ADPs) should be refined for non-hydrogen atoms, with hydrogen positions calculated via riding models .
Q. How can computational models integrate with experimental data to predict physicochemical properties?
- Solubility : Use COSMO-RS (Conductor-like Screening Model) to predict log P and solubility in aqueous/organic mixtures.
- Stability : Perform DFT (Density Functional Theory) calculations to identify hydrolysis-prone bonds (e.g., tetrazole-piperazine linkage). Validate predictions with HPLC-based stability assays under accelerated conditions (40°C/75% RH) .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
